2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
This compound is a kojic acid derivative synthesized by modifying the core structure of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) through the introduction of a 4-fluorophenyl group and a pyridin-2-ylamino moiety. The compound retains the 3-hydroxy and 6-hydroxymethyl substituents of kojic acid, which are critical for metal chelation and antioxidant activity. It was synthesized via a Mannich reaction, yielding 76% as a white crystalline powder with a melting point of 202–204°C . Analytical data (IR, $^1$H NMR, $^{13}$C NMR) confirm the structure, with key signals including a carbonyl peak at δ 174.3 ppm ($^{13}$C NMR) and aromatic protons in the δ 7.4–7.6 ppm range ($^1$H NMR) .
Properties
Molecular Formula |
C18H15FN2O4 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C18H15FN2O4/c19-12-6-4-11(5-7-12)16(21-15-3-1-2-8-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21) |
InChI Key |
JCPHBSBXPBYVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)F)C3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and pyridinylamino groups through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyranone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridinylamino group can participate in hydrogen bonding and other interactions. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of kojic acid derivatives substituted with aryl and pyridinylamino groups. Key structural variations among analogs include substituents on the phenyl ring (e.g., halogen, nitro, methoxy) and their positions (ortho, meta, para). These modifications significantly influence physicochemical properties and biological activity.
Structural and Physicochemical Differences
The table below compares the target compound with its closest analogs:
Comparison with Guaiazulene Derivatives
Compounds such as 3g–3j () replace the phenyl group with guaiazulene (a bicyclic sesquiterpene). These derivatives exhibit distinct properties:
- Higher Molecular Weight : E.g., 3g (C₃₀H₃₂O₆) vs. the target compound (C₁₈H₁₆FN₂O₄).
- Melting Points : 212–237°C, higher than fluorophenyl derivatives (200–218°C), due to extended conjugation and rigidity .
- Activity: Not evaluated for tyrosinase inhibition but explored for antioxidant and anti-inflammatory applications .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-nitrophenyl group in 4h optimizes tyrosinase inhibition, while para-fluorine (target compound) may offer metabolic stability but requires further evaluation .
- Synthetic Feasibility : High yields (76–89%) for fluorophenyl derivatives suggest scalable synthesis .
- Uncompetitive Inhibition : A rare mechanism among tyrosinase inhibitors, 4h’s mode of action could reduce off-target effects .
Biological Activity
The compound 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is . Its structure features a pyranone ring, which is critical for its biological activity. The presence of the fluorophenyl and pyridinyl groups contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 316.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise against certain bacterial strains, potentially offering a new avenue for antibiotic development.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Receptors : The compound may bind to specific G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival.
- Inhibition of Kinases : It may inhibit kinases that are crucial in cancer progression, thereby slowing down tumor growth.
- Modulation of Gene Expression : The compound could affect the transcriptional activity of genes involved in inflammation and cancer.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations, suggesting potential as a new antimicrobial agent .
Comparative Studies
A comparative analysis of similar compounds reveals that modifications in the fluorophenyl and pyridinyl groups significantly affect biological activity:
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one | High | Moderate |
| 2-[(4-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
